molecular formula C13H8BrF4NO2S B3179890 4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 1022050-36-7

4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B3179890
CAS No.: 1022050-36-7
M. Wt: 398.17 g/mol
InChI Key: OVFGUSAAFFGUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C13H8BrF4NO2S It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzenesulfonamide structure

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Sulfonamides typically act as inhibitors of enzymes, disrupting the normal function of the target and leading to changes in cellular processes .

Pharmacokinetics

The compound is a solid at room temperature, with a melting point of 185-189 °c . These properties may influence its bioavailability and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the amidation reaction. One common method involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with 4-fluoroaniline under suitable conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding sulfonamide derivatives.

Scientific Research Applications

4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(trifluoromethyl)benzenesulfonamide
  • 2-bromo-4-(trifluoromethyl)benzenesulfonamide
  • N-benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide

Uniqueness

4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the combination of bromine, fluorine, and trifluoromethyl groups attached to the benzenesulfonamide structure. This unique combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

IUPAC Name

4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF4NO2S/c14-8-1-4-10(5-2-8)22(20,21)19-9-3-6-12(15)11(7-9)13(16,17)18/h1-7,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFGUSAAFFGUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.